molecular formula C12H12N2O2S B3183225 PTH-4-hydroxyproline CAS No. 81703-65-3

PTH-4-hydroxyproline

Cat. No.: B3183225
CAS No.: 81703-65-3
M. Wt: 248.3 g/mol
InChI Key: FVSSRXSXSBLAOD-UHFFFAOYSA-N
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Description

PTH-4-hydroxyproline, also known as phenylthiohydantoin-4-hydroxyproline, is a derivative of the amino acid proline. It is characterized by the presence of a hydroxyl group at the fourth carbon position of the proline ring. This compound is significant in various biochemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTH-4-hydroxyproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using prolyl hydroxylase, which catalyzes the addition of a hydroxyl group to the proline residue . Another method involves chemical synthesis, where proline is subjected to hydroxylation under controlled conditions using specific reagents .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Escherichia coli, are genetically engineered to enhance the production of this compound. The fermentation process is optimized by controlling factors such as dissolved oxygen concentrations and the supply of cofactors like iron and oxygen .

Chemical Reactions Analysis

Types of Reactions

PTH-4-hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ketoproline, while reduction can produce proline derivatives .

Mechanism of Action

The mechanism of action of PTH-4-hydroxyproline involves its incorporation into collagen, where it stabilizes the triple-helical structure of collagen fibers. This stabilization is crucial for the structural integrity and function of connective tissues. The compound also plays a role in cell signaling pathways, influencing processes such as cell growth, differentiation, and response to oxidative stress .

Properties

IUPAC Name

6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSRXSXSBLAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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